Studies have shown that Turofexorate isopropyl exhibits insecticidal activity against a variety of insect pests, including thrips, whiteflies, and lepidopteran larvae. The mode of action of Turofexorate isopropyl is not fully understood, but it is believed to interfere with the insect's molting process [].
Some field trials have been conducted to evaluate the efficacy of Turofexorate isopropyl for controlling insect pests in agricultural settings. The results of these trials have been mixed, with some studies showing promising results and others showing limited efficacy [, ].
More research is needed to determine the safety profile of Turofexorate isopropyl and its potential environmental impact. Currently, Turofexorate isopropyl is not registered for use as a pesticide in many countries, including the United States and Japan.
Turofexorate isopropyl is a synthetic compound classified as a small molecule and is recognized for its role as an agonist of the Farnesoid X receptor, a nuclear receptor involved in bile acid regulation and lipid metabolism. The chemical formula for Turofexorate isopropyl is , with a molecular weight of approximately 438.47 g/mol. Its IUPAC name is propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-1H,2H,3H,6H-azepino[4,5-b]indole-5-carboxylate . The compound has shown promise in various biological applications, particularly in modulating lipid homeostasis and exhibiting protective effects against cellular stress.
Turofexorate isopropyl primarily functions through its interaction with the Farnesoid X receptor. Upon binding to this receptor, it activates transcriptional pathways that regulate several genes involved in bile acid synthesis and transport. Notably, it enhances the expression of genes such as SLC27A5 (involved in bile acid conjugation) and ABCB11 (bile salt export pump), while also modulating inflammatory responses in immune cells . The compound's ability to inhibit ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—has been particularly highlighted in recent studies, where it demonstrated significant protective effects against various inducers of ferroptosis .
Turofexorate isopropyl exhibits several biological activities that make it a compound of interest in pharmacological research:
The synthesis of Turofexorate isopropyl involves several steps typical for complex organic molecules. While specific synthetic routes are proprietary or not fully disclosed in public literature, the general approach includes:
These steps may involve various purification techniques such as chromatography to isolate the final product .
Turofexorate isopropyl has potential applications in:
Studies involving Turofexorate isopropyl have focused on its interactions with various biological targets:
Turofexorate isopropyl shares similarities with other compounds that act on the Farnesoid X receptor or exhibit similar biological activities. Here are some notable compounds:
Compound Name | Chemical Structure Type | Key Activity | Unique Features |
---|---|---|---|
Fexaramine | 3-Alkylindole | FXR Agonist | Known for its anti-inflammatory effects |
Cilofexor | 3-Alkylindole | FXR Agonist | Demonstrated efficacy in metabolic syndrome |
Vonafexor | 3-Alkylindole | FXR Agonist | Under investigation for liver diseases |
GW4064 | 3-Alkylindole | FXR Agonist | Potent FXR agonist with anti-diabetic properties |
The uniqueness of Turofexorate lies in its specific structural modifications that enhance its potency and selectivity towards the Farnesoid X receptor compared to these other compounds. Its dual role in modulating ferroptosis further distinguishes it from traditional FXR agonists .
Turofexorate isopropyl (C₂₅H₂₄F₂N₂O₃; molecular weight: 438.5 g/mol) features a complex polycyclic framework centered on an azepino[4,5-b]indole core (Fig. 1). Key structural elements include:
The molecule is achiral, with no stereocenters identified in its crystallographic data. The planar benzoyl and azepinoindole systems create a rigid, hydrophobic scaffold optimized for FXR binding.
The isopropyl ester moiety is introduced via nucleophilic acyl substitution (Fig. 2A). Key steps include:
This method benefits from scalability (>100 g batches reported) and avoids racemization due to the absence of stereocenters.
The azepino[4,5-b]indole core is synthesized through two primary routes:
Route A: Brønsted Acid-Catalyzed Cyclization (Fig. 2B)
Route B: Palladium-Catalyzed Intramolecular Coupling (Fig. 2C)
Route A offers superior atom economy (87% vs. 63% for Route B), while Route B enables late-stage diversification of the benzoyl group.
Critical pharmacophore elements were identified through analog testing (Table 1):
Modification | FXR EC₅₀ (nM) | Oral Bioavailability (%) |
---|---|---|
Parent compound | 4 | 38 |
Replacement of 3,4-F₂-benzoyl | >1000 | <5 |
Methyl ester (vs. isopropyl) | 17 | 12 |
Removal of 1,1-dimethyl | 230 | 9 |
Key findings:
Turofexorate isopropyl exhibits distinct advantages over other FXR agonists (Table 2):
Parameter | Turofexorate Isopropyl | GW4064 | Fexaramine |
---|---|---|---|
Molecular Weight | 438.5 | 452.5 | 401.5 |
FXR EC₅₀ (nM) | 4 | 16 | 0.8 |
Oral Bioavailability | 38% (rat) | <1% | 22% |
Metabolic Stability | t₁/₂ = 25 h | t₁/₂ = 2 h | t₁/₂ = 8 h |
Notable differences:
Turofexorate isopropyl exerts its lipid peroxidation inhibition through multiple coordinated molecular pathways that collectively protect cellular membranes from oxidative damage. The compound's primary mechanism involves binding to the ligand-binding domain of FXR, which resides in a predominantly hydrophobic pocket with limited polar atom interactions [1] [4]. This binding event triggers conformational changes that propagate throughout the receptor structure, ultimately leading to transcriptional activation of anti-ferroptotic gene networks.
Direct Lipid Peroxidation Reduction: Research demonstrates that turofexorate isopropyl treatment significantly reduces key lipid peroxidation products, including 4-hydroxynonenal and malondialdehyde, as measured by thiobarbituric acid reactive substances assays [2] [3]. Flow cytometry analyses using the fluorescent lipid peroxidation sensor C11-BODIPY reveal marked reductions in oxidative lipid damage following turofexorate treatment in multiple cell lines, including HT-1080 fibrosarcoma cells and HepG2 hepatocytes [3] [7].
Transcriptional Upregulation of Antioxidant Systems: The compound orchestrates upregulation of critical antioxidant enzyme systems through FXR-mediated transcriptional control. Gene expression analyses demonstrate significant increases in mRNA levels encoding for multiple ferroptosis-inhibitory proteins, with fold-changes reaching 13-fold for bile salt export pump, 2-fold for small heterodimer partner, and 20-fold for ileal bile acid binding protein in human cell cultures treated with 1 micromolar turofexorate [1] [3].
Membrane Lipid Composition Modulation: Turofexorate isopropyl influences the fatty acid composition of cellular membranes by promoting the incorporation of monounsaturated fatty acids over polyunsaturated fatty acids. This compositional shift reduces membrane susceptibility to peroxidation, as monounsaturated fatty acids lack the bis-allylic positions that serve as primary targets for oxidative attack [8] [9]. The compound achieves this through coordinated upregulation of fatty acid desaturase and acyl-CoA synthetase enzymes that preferentially process anti-ferroptotic lipid species.
The ferroptosis suppression mechanisms mediated by turofexorate isopropyl involve dual parallel pathways that function independently yet synergistically to prevent iron-dependent cell death. These mechanisms operate through both glutathione-dependent and glutathione-independent antioxidant systems, providing comprehensive protection against ferroptotic stimuli [3] [10] [11].
Turofexorate isopropyl demonstrates remarkable efficacy in simultaneously upregulating both ferroptosis suppressor protein 1 and glutathione peroxidase 4, the two primary guardians against ferroptotic cell death [3] [7] [10]. This dual upregulation represents a critical mechanism for comprehensive ferroptosis protection, as these proteins operate through distinct yet complementary pathways.
Ferroptosis Suppressor Protein 1 Pathway: FSP1 functions as a NADPH-dependent coenzyme Q10 oxidoreductase that operates independently of the glutathione system [10] [12]. Following turofexorate treatment, FSP1 protein levels increase significantly, as demonstrated by Western blot analyses in multiple cell types [3] [7]. The upregulated FSP1 localizes to the plasma membrane through myristoylation, where it catalyzes the reduction of ubiquinone to ubiquinol using NADPH as the electron donor [10] [13]. The resulting ubiquinol functions as a lipophilic radical-trapping antioxidant that halts lipid peroxidation chain reactions by scavenging lipid peroxyl radicals [10] [14].
Glutathione Peroxidase 4 Enhancement: Concurrently, turofexorate isopropyl promotes substantial increases in GPX4 expression and enzymatic activity [3] [7]. GPX4 represents the primary cellular defense against lipid hydroperoxides, utilizing glutathione as a reducing equivalent to convert toxic lipid hydroperoxides into harmless lipid alcohols [15] [16]. The enzyme's selenocysteine-containing active site provides exceptional catalytic efficiency in detoxifying phospholipid hydroperoxides within cellular membranes [17] [18].
Synergistic Protection Mechanisms: The simultaneous upregulation of FSP1 and GPX4 creates redundant protection systems that ensure cellular survival even under severe oxidative stress conditions. Research demonstrates that combined FSP1 and GPX4 inhibition induces more potent cell death than individual inhibition of either pathway alone, highlighting the complementary nature of these mechanisms [11] [19]. When both pathways are functional, they provide overlapping protection zones that prevent the accumulation of lethal lipid peroxides.
Turofexorate isopropyl implements sophisticated polyunsaturated fatty acid modulation strategies that reduce cellular vulnerability to ferroptotic stimuli through multiple interconnected mechanisms. These strategies focus on both reducing PUFA availability for peroxidation and enhancing protective fatty acid species within cellular membranes [20] [21] [8].
PUFA Sequestration and Protection: The compound influences the expression of fatty acid-binding proteins that sequester free polyunsaturated fatty acids in the cytoplasm, preventing their iron-catalyzed peroxidation. Research demonstrates that Fas-associated factor 1, which assembles globular structures that sequester PUFAs into hydrophobic cores, plays a crucial role in preventing PUFA peroxidation by limiting iron access [20]. Turofexorate treatment enhances this protective mechanism by upregulating genes involved in PUFA handling and compartmentalization.
Lipid Remodeling Enzyme Regulation: The compound orchestrates precise regulation of lipid remodeling enzymes that control membrane fatty acid composition. Specifically, turofexorate upregulates stearoyl-CoA desaturase 1, which catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids [3] [7]. This enzymatic activity increases the proportion of oleic acid and other MUFAs in cellular membranes, creating a more oxidation-resistant lipid environment [8] [9].
Acyl-CoA Synthetase Modulation: Turofexorate isopropyl influences the expression and activity of acyl-CoA synthetase family members with differential substrate specificities. The compound upregulates ACSL3, which preferentially activates monounsaturated fatty acids for membrane incorporation, while potentially modulating ACSL4 activity, which preferentially processes polyunsaturated fatty acids like arachidonic acid [3] [8]. This selective modulation shifts membrane composition toward ferroptosis-resistant lipid species.
Phospholipid Composition Optimization: Through coordinated regulation of fatty acid processing enzymes, turofexorate isopropyl promotes the generation of ether phospholipids and plasmalogens that exhibit enhanced resistance to oxidative damage. These specialized phospholipids contain vinyl ether bonds at the sn-1 position, which provide additional antioxidant capacity and protect against lipid peroxidation propagation [18] [8].
The metabolic regulatory functions of turofexorate isopropyl extend beyond ferroptosis suppression to encompass comprehensive nuclear receptor crosstalk mechanisms that coordinate multiple aspects of cellular metabolism. These interactions involve complex networks of transcriptional regulation, coactivator recruitment, and inter-receptor communication that collectively maintain metabolic homeostasis [22] [23] [24].
FXR-RXR Heterodimerization Requirements: Turofexorate isopropyl-mediated FXR activation requires heterodimerization with retinoid X receptor for functional transcriptional activity [2] [3]. Research using RXR antagonist studies demonstrates that blocking RXR function significantly attenuates the ferroptosis-inhibitory effects of turofexorate, indicating obligate cooperation between these nuclear receptors [3]. The FXR-RXR heterodimer recognizes specific DNA response elements, primarily inverted repeats separated by one base pair, in the promoter regions of target genes [22] [25].
Coactivator Recruitment Mechanisms: The activated FXR-RXR complex recruits multiple coactivator proteins that facilitate transcriptional activation through chromatin remodeling and RNA polymerase II recruitment. Steroid receptor coactivator-1 appears to be directly recruited to liganded FXR, serving as a platform for subsequent recruitment of CREB-binding protein and other transcriptional machinery components [26] [27] [28]. This hierarchical coactivator recruitment ensures efficient transcriptional activation of ferroptosis-protective genes.
Cross-Regulation with Other Nuclear Receptors: Turofexorate isopropyl treatment influences the activity of additional nuclear receptors beyond FXR, creating regulatory networks that coordinate metabolic responses. The compound upregulates PPARα, which functions as both a transcriptional target and a collaborative regulator that can independently activate FSP1 and GPX4 transcription [3] [29]. This creates feed-forward regulatory loops that amplify and sustain the anti-ferroptotic response.
Metabolic Integration Pathways: The nuclear receptor crosstalk initiated by turofexorate isopropyl extends to glucose and lipid metabolism regulation. FXR activation influences gluconeogenesis through interactions with glucagon signaling pathways and FOXA2 transcription factors [30] [22]. Additionally, the compound affects lipid synthesis through suppression of SREBP-1c and activation of fatty acid oxidation pathways via PPARα upregulation [31] [29].
Temporal Coordination of Responses: The nuclear receptor network activated by turofexorate isopropyl demonstrates sophisticated temporal coordination that matches cellular protective responses to metabolic demands. Early response genes include immediate ferroptosis protectors like GPX4, while sustained responses involve metabolic reprogramming through PPARα and downstream target genes [3] [7]. This temporal organization ensures both acute protection and long-term metabolic adaptation to oxidative stress conditions.